molecular formula C15H10ClNO2 B8270767 2-(3-Chloro-phenyl)-4h-isoquinoline-1,3-dione CAS No. 22367-12-0

2-(3-Chloro-phenyl)-4h-isoquinoline-1,3-dione

Cat. No. B8270767
CAS RN: 22367-12-0
M. Wt: 271.70 g/mol
InChI Key: YILPTMFWSYOSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with a structure similar to “2-(3-Chloro-phenyl)-4h-isoquinoline-1,3-dione” often belong to the class of organic compounds known as chlorobenzenes . Chlorobenzenes are compounds that contain one or more covalently bonded chlorine atoms to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with chlorinated aromatic compounds . For instance, the synthesis of 1-(3-chlorophenyl)piperazine, a compound with a similar chlorophenyl group, involves the reaction of diethanolamine with m-chloroaniline .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, Hirshfeld surface analysis, and density functional theory . These techniques can provide detailed information about the compound’s shape, properties, and intermolecular interactions .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve various biochemical and physiological effects. For instance, some compounds with a chlorophenyl group have been shown to enhance muscle protein synthesis and improve exercise performance .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve various factors such as their solubility, stability, and reactivity . For instance, chlorobenzenes are generally stable and have low reactivity .

Mechanism of Action

The mechanism of action for similar compounds often involves the activation of various biochemical pathways. For instance, some compounds with a chlorophenyl group have been shown to activate the mTOR signaling pathway, which plays a crucial role in regulating protein synthesis and cell growth .

Safety and Hazards

The safety and hazards associated with similar compounds often depend on their specific chemical structure and properties. For instance, some chlorobenzenes can cause skin and eye irritation, and inhalation or ingestion can be harmful .

Future Directions

The future research directions for similar compounds often involve the development of new synthesis methods, investigation of potential therapeutic applications, and further studies to fully understand their mechanism of action .

properties

CAS RN

22367-12-0

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

2-(3-chlorophenyl)-4H-isoquinoline-1,3-dione

InChI

InChI=1S/C15H10ClNO2/c16-11-5-3-6-12(9-11)17-14(18)8-10-4-1-2-7-13(10)15(17)19/h1-7,9H,8H2

InChI Key

YILPTMFWSYOSGN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl

solubility

>40.8 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of homophthalic acid (45.0 g., 0.25 mole) and m-chloroaniline (31.8 g., 0.25 mole) was heated by an oil bath to 175°-180° C. for two hours. When removed from the oil bath, the reaction mixture solidified and was recrystallized twice from ethanol/ethyl acetate, giving 2-(m-chlorophenyl)-isoquinoline-1,3 (2H, 4H)-dione, 36.0 g. (58% yield), m.p. 160°-161° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
31.8 g
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.